molecular formula C19H20N2O6 B2828006 methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-31-3

methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2828006
CAS No.: 758704-31-3
M. Wt: 372.377
InChI Key: QMYZESAKBWMZIA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyranopyridine core structure, which is a common structure in many bioactive compounds . The molecule also contains methoxy (OCH3) and amino (NH2) functional groups, which can contribute to its chemical properties and potential bioactivity.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is involved in the synthesis and structural analysis of complex organic molecules. For example, the study of intramolecular hydrogen interactions and crystal structures of related compounds, such as [4-((E)-but-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate, reveals insights into the stability and reactivity of these molecules. Such analyses provide foundational knowledge for the design of new materials and pharmaceuticals (Grabowski et al., 2004).

Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial for pharmaceutical development. The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moiety, as described by Kumar and Mashelker, exemplifies its application in creating compounds expected to exhibit hypertensive activity (Kumar & Mashelker, 2007).

Advanced Organic Transformations

Research on this compound also extends to advanced organic transformations, such as the development of novel synthetic routes to pyrazolo[3,4-b]pyridine products. These transformations demonstrate the versatility of the compound in facilitating the preparation of N-fused heterocycles, which are significant for their potential biological activities (Ghaedi et al., 2015).

Contribution to Medicinal Chemistry

In medicinal chemistry, the synthesis and characterization of related compounds contribute to the understanding of their biological activities. For instance, the preparation of pyrazolo[4,3-c]pyridin-4(5H)-one, a novel analogue of guanine, indicates the exploration of these compounds for their potential antiviral activities, underscoring the importance of such research in drug discovery (Ehler et al., 1977).

Novel Material Development

The role of this compound in the development of novel materials is evident through its application in the synthesis of functionalized pyranopyridines. Such research endeavors not only extend the chemical knowledge base but also pave the way for the creation of materials with unique properties for various technological applications (Mekheimer et al., 1997).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific system . Similar compounds have shown a range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-9-7-13-15(18(22)21-9)14(16(17(20)27-13)19(23)26-4)11-8-10(24-2)5-6-12(11)25-3/h5-8,14H,20H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYZESAKBWMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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